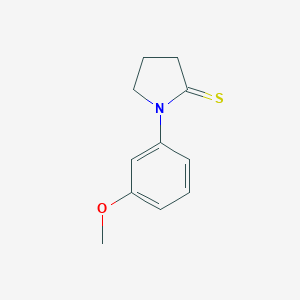
1-(3-Methoxyphenyl)pyrrolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)pyrrolidine-2-thione, also known as MPTP, is a sulfur-containing heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. MPTP has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and antitumor properties.
Mecanismo De Acción
The exact mechanism of action of 1-(3-Methoxyphenyl)pyrrolidine-2-thione is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties are mediated through the inhibition of the NF-κB signaling pathway. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has also been found to modulate the expression of various genes involved in oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to have various biochemical and physiological effects. It has been shown to increase the activity of various antioxidant enzymes, such as superoxide dismutase and catalase. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to modulate the expression of various genes involved in cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Methoxyphenyl)pyrrolidine-2-thione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 1-(3-Methoxyphenyl)pyrrolidine-2-thione is also stable under various conditions, making it suitable for long-term storage. However, one limitation of 1-(3-Methoxyphenyl)pyrrolidine-2-thione is its low solubility in water, which could affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 1-(3-Methoxyphenyl)pyrrolidine-2-thione. One area of research is to investigate its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and cardiovascular diseases. Another area of research is to explore its mechanism of action and identify the molecular targets involved. Furthermore, the development of more soluble derivatives of 1-(3-Methoxyphenyl)pyrrolidine-2-thione could improve its bioavailability and enhance its therapeutic potential.
Conclusion
In conclusion, 1-(3-Methoxyphenyl)pyrrolidine-2-thione is a promising compound for scientific research due to its antioxidant, anti-inflammatory, and antitumor properties. Its potential applications in various fields make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and identify its molecular targets.
Métodos De Síntesis
1-(3-Methoxyphenyl)pyrrolidine-2-thione can be synthesized through a two-step process involving the reaction of 3-methoxybenzaldehyde with thiourea, followed by cyclization with propanediamine. The resulting product is a white crystalline powder with a melting point of 118-120°C.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)pyrrolidine-2-thione has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is its use as an antioxidant. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases.
Another area of research is its anti-inflammatory properties. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. This makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
1-(3-Methoxyphenyl)pyrrolidine-2-thione has also been found to exhibit antitumor properties. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. This makes it a potential candidate for cancer therapy.
Propiedades
Número CAS |
116614-76-7 |
|---|---|
Nombre del producto |
1-(3-Methoxyphenyl)pyrrolidine-2-thione |
Fórmula molecular |
C11H13NOS |
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C11H13NOS/c1-13-10-5-2-4-9(8-10)12-7-3-6-11(12)14/h2,4-5,8H,3,6-7H2,1H3 |
Clave InChI |
LVILCODMVFOMHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCCC2=S |
SMILES canónico |
COC1=CC=CC(=C1)N2CCCC2=S |
Sinónimos |
2-Pyrrolidinethione, 1-(3-methoxyphenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





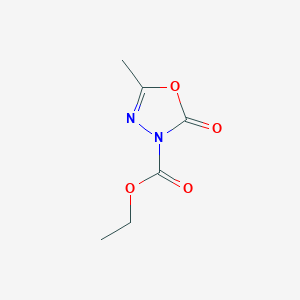



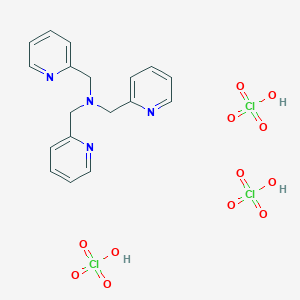
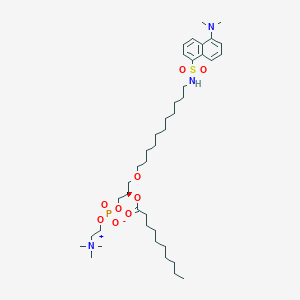
![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
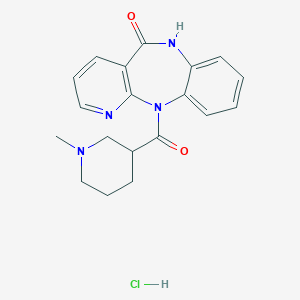
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)

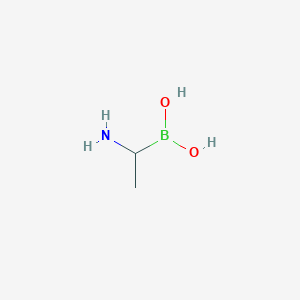
![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)